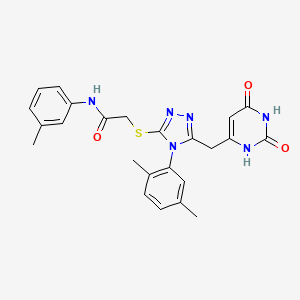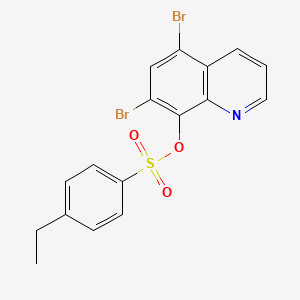![molecular formula C19H22FNO3S B2925407 3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 478048-84-9](/img/structure/B2925407.png)
3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C19H22FNO3S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials Science and Polymer Chemistry
High-Performance Thermosets : Aromatic diamine-based benzoxazines, similar in structure to the specified compound, have been synthesized for use in high-performance thermosets. These thermosets exhibit superior thermal properties, demonstrating the potential of benzoxazine monomers in creating materials with enhanced thermal stability and mechanical properties (Lin et al., 2008).
Polymerization Behavior : The polymerization of benzoxazine monomers derived from bisphenol-S and aniline has been explored for their potential in thermally activated polymerization, which is crucial for the development of polymers with specific mechanical and thermal characteristics (Yanfang Liu et al., 2010).
Proton Exchange Membranes : Sulfonic acid-containing benzoxazine monomers have been synthesized for potential use in proton exchange membranes in direct methanol fuel cells. This application highlights the relevance of functionalized benzoxazines in energy technology (B. Yao et al., 2014).
Medicinal Chemistry and Biological Applications
Antimicrobial and Larvicidal Activities : Novel triazinone derivatives, which share structural features with the specified compound, have been evaluated for their antimicrobial and larvicidal activities, indicating the potential of such compounds in developing new agents for controlling microbial growth and mosquito populations (C. Kumara et al., 2015).
Cancer Cell Proliferation Inhibitors : 1-Benzhydryl-sulfonyl-piperazine derivatives have been synthesized and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 human breast cancer cells. This research demonstrates the utility of sulfonyl-piperazine derivatives in the development of chemotherapeutic agents (C. Ananda Kumar et al., 2007).
GABA Receptor Modulators : Certain compounds, structurally related to the query molecule, have been identified as GABA receptor modulators with potential cognitive-enhancing properties. These findings underscore the relevance of such molecules in neuropharmacology and the development of drugs targeting CNS disorders (J. Atack et al., 2009).
Organic Synthesis and Chemical Properties
Fluorinating Agents : Research into phenylsulfur trifluorides has unveiled compounds with high thermal stability and resistance to hydrolysis, demonstrating diverse fluorination capabilities. This suggests the utility of such compounds in fluorine chemistry for various synthetic applications (T. Umemoto et al., 2010).
Synthetic Methodologies : Aromatic diamine-based benzoxazines have been synthesized through efficient methodologies, showcasing the chemical versatility and potential applications of these compounds in creating novel materials and chemical entities (C. Lin et al., 2008).
properties
IUPAC Name |
3-tert-butyl-4-(4-fluorophenyl)sulfonyl-6-methyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-13-5-10-17-16(11-13)21(18(12-24-17)19(2,3)4)25(22,23)15-8-6-14(20)7-9-15/h5-11,18H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXXKVVBPSCJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2S(=O)(=O)C3=CC=C(C=C3)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)
![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)

![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)
